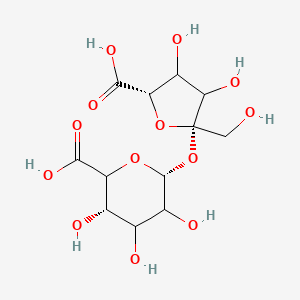
Sucrose 6,6'-Dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose 6,6’-Dicarboxylic Acid is a synthetic derivative of sucrose, a disaccharide composed of glucose and fructose. This compound has gained significant attention due to its potential therapeutic and industrial applications. It is used in the manufacture of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sucrose 6,6’-Dicarboxylic Acid can be synthesized through the electrocatalytic oxidation of sucrose. This process involves the oxidation of sucrose in an alkaline medium on platinum electrodes. The reaction conditions include the use of programmed potential electrolysis to maintain electrode activity and control the oxidation potential .
Industrial Production Methods: The industrial production of Sucrose 6,6’-Dicarboxylic Acid involves the use of high-quality reference materials and proficiency testing to ensure the purity and consistency of the product. The compound is typically produced in neat form and requires documentation to meet relevant regulations .
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose 6,6’-Dicarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The electrocatalytic oxidation of sucrose is a key reaction that produces this compound. The oxidation process selectively targets the primary hydroxyl groups of sucrose, leading to the formation of carboxylic acids .
Common Reagents and Conditions: The electrocatalytic oxidation of sucrose involves the use of platinum electrodes and an alkaline medium. The reaction conditions are optimized to maintain electrode activity and control the oxidation potential. Common reagents include ultrapure water and deaerated solutions .
Major Products Formed: The major products formed from the oxidation of sucrose include monocarboxylic and dicarboxylic acids. These products are identified using gas and liquid chromatography, mass spectrometry, NMR, and IR spectroscopy .
Wissenschaftliche Forschungsanwendungen
Sucrose 6,6’-Dicarboxylic Acid has a wide range of scientific research applications. It is used in the synthesis of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases . Additionally, this compound is utilized in drug delivery systems, polymer synthesis, and nanotechnology, making it a valuable asset for advancing scientific studies.
Wirkmechanismus
The mechanism of action of Sucrose 6,6’-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of sucrose, leading to the formation of carboxylic acid derivatives. These derivatives have antioxidant properties and can prevent oxidative damage in biological systems .
Vergleich Mit ähnlichen Verbindungen
- Succinic Acid
- Adipic Acid
- Glucaric Acid
- Maleic Acid
- Terephthalic Acid
Comparison: Sucrose 6,6’-Dicarboxylic Acid is unique due to its derivation from sucrose and its specific electrocatalytic oxidation process. Unlike other dicarboxylic acids, it is synthesized from a disaccharide and has distinct antioxidant properties. Its applications in drug delivery systems and nanotechnology further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2?,3-,4?,5?,6?,7-,8?,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNZTHDJQODXMS-OTBDHKOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@]1(C(C([C@H](O1)C(=O)O)O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














